Cas no 1198001-03-4 (2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one)
![2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one structure](https://www.kuujia.com/scimg/cas/1198001-03-4x500.png)
2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one Chemical and Physical Properties
Names and Identifiers
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- Spiro[piperidine-4,5'(7'H)-pyrano[3,2-c]pyrazol]-7'-one, 2'-(1,1-dimethylethyl)-2',6'-dihydro-
- 2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one
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- Inchi: 1S/C14H21N3O2/c1-13(2,3)17-9-11-12(16-17)10(18)8-14(19-11)4-6-15-7-5-14/h9,15H,4-8H2,1-3H3
- InChI Key: SLXKRKVAXHFBEN-UHFFFAOYSA-N
- SMILES: N1CCC2(OC3=CN(C(C)(C)C)N=C3C(=O)C2)CC1
2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322677-100mg |
2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one |
1198001-03-4 | 100mg |
£202.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1544344-1g |
2'-(Tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one |
1198001-03-4 | 98% | 1g |
¥8682.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00862191-1g |
2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one |
1198001-03-4 | 98% | 1g |
¥6384.0 | 2023-04-05 |
2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
Additional information on 2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one
Introduction to 2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one (CAS No. 1198001-03-4)
The compound 2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one, identified by its CAS number 1198001-03-4, represents a structurally intricate molecule with significant potential in the field of pharmaceutical research. Its unique spirocyclic framework, incorporating a piperidine ring fused with a pyranopyrazole system, positions it as a candidate for further exploration in drug discovery and molecular pharmacology.
At the core of this compound's structure lies a spiro linkage between a piperidine and a pyranopyrazole moiety. This spirocyclic arrangement introduces rigidity and conformational constraints that can influence its biological activity. The presence of a tert-butyl substituent at the 2' position further modulates the electronic and steric properties of the molecule, potentially enhancing its interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in developing novel therapeutic agents. Spiro structures are known for their stability and ability to adopt specific three-dimensional conformations, which can be critical for binding to biological macromolecules. The pyranopyrazole component, in particular, has garnered attention due to its role as a pharmacophore in various bioactive molecules. Studies have demonstrated that pyranopyrazole derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of 2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one involves multi-step organic transformations that require precise control over reaction conditions. The spirocyclic core is typically formed through cyclization reactions, where the piperidine and pyranopyrazole units are connected via a common atom. The introduction of the tert-butyl group at the 2' position may necessitate protective group strategies to prevent unwanted side reactions during synthesis.
In terms of biological evaluation, preliminary studies suggest that this compound may exhibit interesting pharmacological properties. The combination of the piperidine and pyranopyrazole moieties could lead to interactions with multiple targets, making it a promising candidate for polypharmacological approaches. Additionally, the rigidity introduced by the spirocyclic structure may enhance binding affinity and selectivity.
Current research in drug discovery increasingly emphasizes the use of computational methods to predict and optimize molecular properties. Molecular modeling techniques can be employed to explore the binding modes of 2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one with potential biological targets. These simulations can provide insights into how structural modifications, such as the placement of the tert-butyl group, influence receptor interactions.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive scaffold for developing chemical probes used in biochemical assays. Such probes can aid in understanding enzyme mechanisms and identifying novel drug candidates through high-throughput screening campaigns.
As research progresses, further optimization of synthetic routes will be essential to improve yield and scalability. Advances in catalytic methods and green chemistry principles may enable more efficient production of this compound and its derivatives. Additionally, exploring alternative spirocyclic analogs could uncover new biologically active entities with enhanced properties.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one. Predictive models can analyze large datasets to prioritize compounds based on their structural features and predicted bioactivity. This approach streamlines the drug development process by focusing resources on molecules with the highest potential for success.
In conclusion,2'-(tert-Butyl)-2'h-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'h)-one (CAS No. 1198001-03-4) represents a structurally fascinating molecule with significant therapeutic promise. Its unique spirocyclic framework and functional groups position it as a valuable scaffold for further exploration in medicinal chemistry. Continued research into its synthesis, biological activity, and potential applications will contribute to advancements in drug discovery and molecular pharmacology.
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